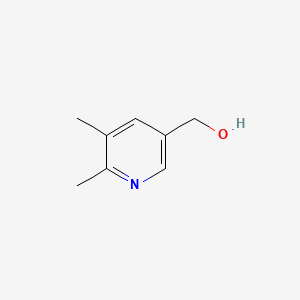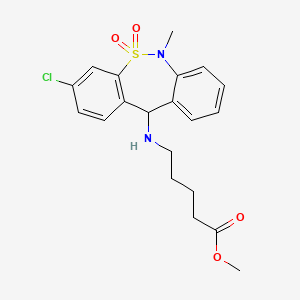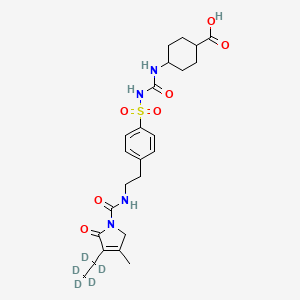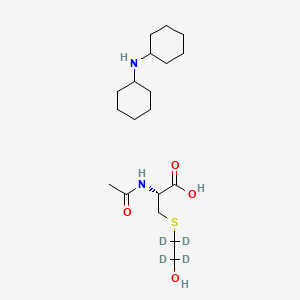
Ethyl 4-Chloroacetoacetate-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-Chloroacetoacetate-13C4 is a stable isotope-labeled compound with the molecular formula C2(13C)4H9ClO3 and a molecular weight of 168.56 . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed tracking and analysis in various reactions and processes .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 4-Chloroacetoacetate-13C4 typically involves the chlorination of ethyl acetoacetate. One common method includes cooling ethyl acetoacetate to 0-5°C, followed by the dropwise addition of sulfuryl chloride while maintaining the temperature . The reaction mixture is then stirred at room temperature for 2-4 hours. After the reaction, the mixture is heated to 85-95°C to distill and recover unreacted ethyl acetoacetate, yielding the crude product .
Industrial Production Methods
For industrial production, a continuous device and method have been developed to produce this compound efficiently. This method minimizes the formation of byproducts and achieves a high yield of over 97% . The process involves the continuous chlorination of ethyl acetoacetate using sulfuryl chloride, with careful control of reaction conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
Ethyl 4-Chloroacetoacetate-13C4 undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom.
Reduction Reactions: It can be reduced to form ethyl 4-chloro-3-hydroxybutyrate.
Oxidation Reactions: It can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Reduction: Catalysts like recombinant Escherichia coli containing carbonyl reductase can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products
Substitution: Products include various substituted acetoacetates.
Reduction: The major product is ethyl 4-chloro-3-hydroxybutyrate.
Oxidation: The major products are carboxylic acids.
科学的研究の応用
Ethyl 4-Chloroacetoacetate-13C4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a precursor in the synthesis of phosphorus ylides and other complex organic molecules.
Biology: Utilized in metabolic studies to trace biochemical pathways.
Medicine: Employed in the synthesis of chiral drugs and intermediates.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 4-Chloroacetoacetate-13C4 involves its participation in various biochemical reactions. For instance, in reduction reactions, it is converted to ethyl 4-chloro-3-hydroxybutyrate by carbonyl reductase enzymes . This process involves the transfer of electrons to the carbonyl group, reducing it to a hydroxyl group. The molecular targets include enzymes like carbonyl reductase, which facilitate these transformations .
類似化合物との比較
Ethyl 4-Chloroacetoacetate-13C4 can be compared with other similar compounds such as:
Ethyl 4-chloroacetoacetate: The non-labeled version, used similarly in organic synthesis.
Ethyl 3-oxo-4-chlorobutanoate: Another chlorinated acetoacetate with slightly different reactivity.
Ethyl cyanoacetate: Used in similar synthetic applications but with a cyano group instead of a chloro group.
This compound is unique due to its isotopic labeling, which allows for more precise tracking and analysis in research applications .
特性
IUPAC Name |
ethyl 4-chloro-3-oxo(1,2,3,4-13C4)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3/i3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRLMWUFVDREV-PQVJJBODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2][13C](=O)[13CH2]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
![2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3](/img/structure/B565117.png)
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565118.png)




